N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride
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Overview
Description
N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride: is a synthetic organic compound with the molecular formula C8H18Cl2N2O . It is known for its unique structural features, which include a tetrahydrofuran ring and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Azetidine Ring Formation: The azetidine ring is formed by the reaction of an appropriate amine with a halogenated precursor under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the azetidine ring using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the azetidine ring, often leading to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives of the tetrahydrofuran ring.
Reduction: Secondary amines are common products of reduction reactions.
Substitution: Substituted azetidine derivatives are typically formed.
Scientific Research Applications
Chemistry: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring is believed to play a crucial role in its binding affinity, while the azetidine ring contributes to its overall stability and reactivity. Pathways involved in its mechanism of action include neurotransmitter signaling and enzyme inhibition.
Comparison with Similar Compounds
- N-Methyl-N-(tetrahydrofuran-2-YL)azetidin-3-amine dihydrochloride
- N-Methyl-N-(tetrahydrofuran-4-YL)azetidin-3-amine dihydrochloride
- N-Methyl-N-(tetrahydropyran-3-YL)azetidin-3-amine dihydrochloride
Uniqueness: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is unique due to the specific positioning of the tetrahydrofuran ring at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-methyl-N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMFNFSSFRRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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